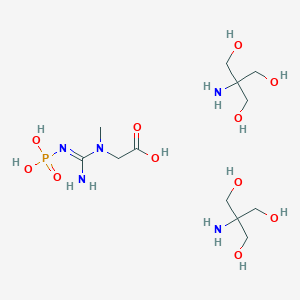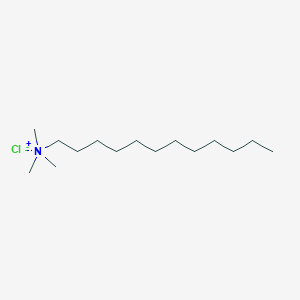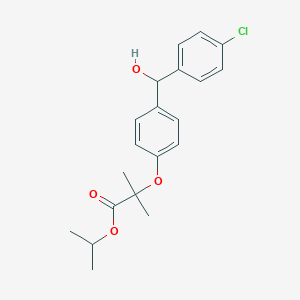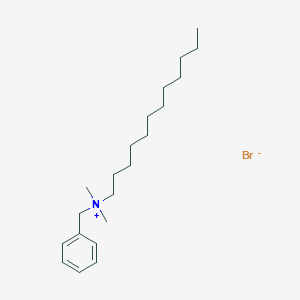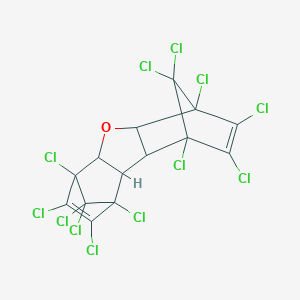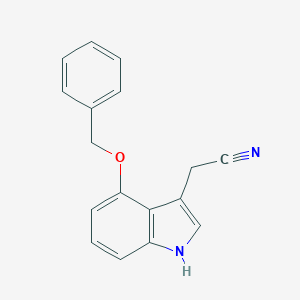
3-Butynyl p-toluenesulfonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-butynyl p-toluenesulfonate involves multiple steps including condensation, cyclization, oxidative coupling, hydrolysis, and sulfonation. These processes yield compounds with complex structures, as seen in the synthesis of 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate, which involves nitromethane as a starting material and results in a total yield of 46.5% (Wang, Liu, & Zhou, 2013).
Molecular Structure Analysis
The structure of compounds related to 3-butynyl p-toluenesulfonate can be elucidated using techniques such as 1H NMR, IR, MS, and X-ray single-crystal diffraction. These methods reveal detailed information about the molecular framework and crystallography, providing insights into their geometric and electronic properties. For example, 1-(3-butynyl)pyridinium p-toluenesulfonate was analyzed to show a hydrogen bond between the acetylenic H atom of the cation and a sulfonate O atom of the anion, indicating intricate intermolecular interactions (Ferguson et al., 1993).
Chemical Reactions and Properties
The reactivity of 3-butynyl p-toluenesulfonate derivatives includes various transformations such as solvolysis, where isotope effects and conformational aspects play crucial roles (Winstein & Takahashi, 1958). Additionally, reactions with butyltin hydroxide oxide demonstrate the synthesis of complex tin oxo clusters, showcasing the diverse reactivity and potential applications in materials science (Eychenne-Baron et al., 2000).
Physical Properties Analysis
The physical properties, such as melting points and decomposition temperatures, are crucial for understanding the stability and handling of these compounds. For instance, the melting point and decomposition temperature of 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate were determined to be 400.25 K and 510.70 K, respectively, through Differential Scanning Calorimetry (DSC) analysis (Wang, Liu, & Zhou, 2013).
Chemical Properties Analysis
The chemical properties of 3-butynyl p-toluenesulfonate derivatives are influenced by their functional groups and molecular structure. Studies on compounds like 3-chloro- and 3-bromo-2-oxopropyl-p-toluenesulfonate reveal insights into their reactivity and potential for further functionalization (Howard, Batsanov, O'Hagan, & White, 1994).
Applications De Recherche Scientifique
- 3-Butynyl p-toluenesulfonate is a chemical compound with the molecular formula C11H12O3S . It is sold by various scientific chemical suppliers, including Thermo Scientific Chemicals and Fisher Scientific .
- It appears as a clear colorless to brown liquid with a refractive index of 1.5215 to 1.5255 (20°C, 589 nm) . Its density is 1.0120g/mL .
- This compound is used in scientific research, but the specific applications are not detailed in the sources I found .
- 3-Butynyl p-toluenesulfonate is a chemical compound with the molecular formula C11H12O3S . It is sold by various scientific chemical suppliers, including Thermo Scientific Chemicals and Fisher Scientific .
- It appears as a clear colorless to brown liquid with a refractive index of 1.5215 to 1.5255 (20°C, 589 nm) . Its density is 1.0120g/mL .
- This compound is used in scientific research, but the specific applications are not detailed in the sources I found .
- 3-Butynyl p-toluenesulfonate is a chemical compound with the molecular formula C11H12O3S . It is sold by various scientific chemical suppliers, including Thermo Scientific Chemicals and Fisher Scientific .
- It appears as a clear colorless to brown liquid with a refractive index of 1.5215 to 1.5255 (20°C, 589 nm) . Its density is 1.0120g/mL .
- This compound is used in scientific research, but the specific applications are not detailed in the sources I found .
Safety And Hazards
Propriétés
IUPAC Name |
but-3-ynyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOASOOVVADOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297461 | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butynyl p-toluenesulfonate | |
CAS RN |
23418-85-1 | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23418-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23418-85-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butynyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-3-yn-1-yl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

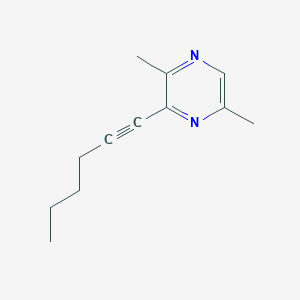
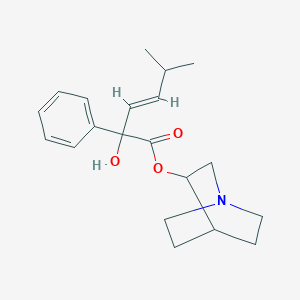
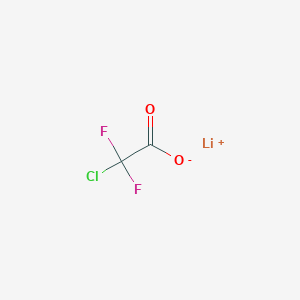
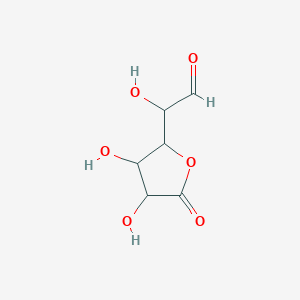

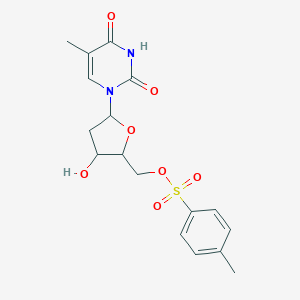
![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)
